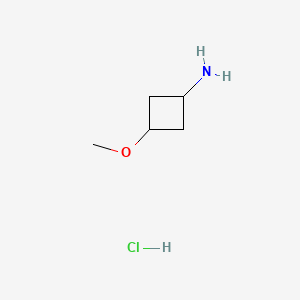

trans-3-Methoxycyclobutanamine hydrochloride

Description

Chemical Identity and Nomenclature

This compound possesses the Chemical Abstracts Service registry number 1408074-49-6, which serves as its unique identifier in chemical databases worldwide. The compound's systematic International Union of Pure and Applied Chemistry name reflects its structural complexity: this compound, though various alternative nomenclature systems have been employed in different contexts.

The molecular formula C5H12ClNO accurately represents the compound's atomic composition, with a corresponding molecular weight of 137.61 grams per mole. This relatively low molecular weight positions the compound within the small molecule category, making it particularly attractive for pharmaceutical applications where molecular size constraints often apply. The presence of chlorine in the formula indicates the hydrochloride salt form, which significantly influences the compound's physical and chemical properties compared to the free base form.

Alternative nomenclature found in chemical literature includes designations such as "Cyclobutanamine, 3-methoxy-, hydrochloride (1:1), trans-" and "Rac-(1r,3r)-3-methoxycyclobutan-1-amine hydrochloride, trans", reflecting different naming conventions employed by various chemical suppliers and databases. The stereochemical descriptor "trans" is consistently maintained across nomenclature systems, emphasizing the critical importance of stereochemistry in defining the compound's identity.

The compound's structural representation through Simplified Molecular-Input Line-Entry System notation provides a concise encoding of its molecular structure, facilitating database searches and computational analyses. The International Chemical Identifier system offers an additional layer of structural specification, ensuring unambiguous identification across different chemical information systems.

Historical Context and Development Timeline

The development of this compound emerges from the broader historical evolution of cyclobutane chemistry, which has experienced significant advancement since the early 21st century. Cyclobutane itself was first synthesized in 1907, marking the beginning of systematic investigations into four-membered ring systems. However, the exploration of functionalized cyclobutanes, particularly those bearing amino and alkoxy substituents, represents a more recent development in chemical research.

The increased interest in cyclobutane-derived compounds gained momentum through advances in synthetic methodology, particularly the development of efficient cycloaddition reactions and ring-forming strategies. Research published in 2024 demonstrates the evolution of synthetic approaches to cyclobutyl amine derivatives, with Lewis acid-catalyzed reactions enabling access to complex cyclobutane frameworks. These methodological advances have been crucial in making compounds like this compound more readily accessible for research purposes.

The compound's emergence as a research target reflects the growing recognition of cyclobutanes as valuable structural motifs in medicinal chemistry. Historical analysis reveals that cyclobutane-containing molecules were relatively rare in pharmaceutical applications until recent decades, when improved synthetic accessibility and better understanding of their biological properties led to increased incorporation into drug discovery programs. The specific combination of methoxy and amino functionalities in the trans configuration represents an optimization of structural features designed to enhance both synthetic utility and potential biological activity.

Contemporary chemical literature indicates that this compound and related compounds have been developed as part of broader structure-activity relationship studies aimed at exploring novel chemical space. The compound's availability from multiple commercial suppliers suggests its establishment as a standard research material, indicating its successful transition from synthetic target to accessible research tool.

Position in Cyclobutane-derived Amine Research

This compound occupies a significant position within the evolving landscape of cyclobutane-derived amine research, representing both a synthetic achievement and a platform for further chemical exploration. The field of cyclobutane-containing amines has experienced substantial growth as researchers have recognized the unique properties conferred by the combination of ring strain and basic functionality.

Within the broader context of cyclobutane research, compounds bearing amino substituents have emerged as particularly valuable due to their ability to participate in diverse chemical transformations while maintaining the distinctive conformational properties of the four-membered ring. Recent synthetic developments have demonstrated the feasibility of constructing complex cyclobutyl amine architectures through innovative methodologies, including the divergent synthesis approaches that yield both cyclobutyl and biscyclobutenyl amine products. These advances have positioned compounds like this compound as important intermediates and final products in synthetic sequences.

The research trajectory in cyclobutane-derived amines has been significantly influenced by the recognition that these compounds can serve as bioisosteres for other structural motifs commonly found in pharmaceutically active molecules. The methoxy substitution pattern in this compound adds an additional dimension to this research area, as it combines the unique properties of cyclobutane with the hydrogen bonding capabilities and electronic effects of the methoxy group. This dual functionality enables the compound to occupy a unique position in chemical space, bridging different structural classes and potentially offering novel approaches to molecular design.

Comparative analysis with related cyclobutane derivatives reveals that this compound represents part of a broader family of compounds being investigated for their potential applications. The systematic exploration of different substitution patterns on the cyclobutane ring has yielded various amino alcohol and amino ether derivatives, each with distinct properties and potential applications. The trans stereochemistry specifically distinguishes this compound from its cis counterpart, offering different spatial arrangements that can lead to distinct biological and chemical properties.

Structural Significance in Chemical Space

The structural architecture of this compound embodies several key features that contribute to its significance within chemical space, particularly its unique combination of ring strain, stereochemistry, and functional group positioning. The cyclobutane core provides a rigid scaffold with well-defined conformational constraints that distinguish it from more flexible aliphatic amine systems. This rigidity can be advantageous in applications requiring precise spatial orientation of functional groups, such as enzyme inhibitor design or receptor binding studies.

The trans stereochemical arrangement of the amino and methoxy substituents creates a specific three-dimensional molecular shape that influences both intermolecular interactions and chemical reactivity. This spatial arrangement differs significantly from the cis isomer, potentially leading to distinct biological activities and different synthetic utility. The stereochemical control inherent in the trans configuration provides opportunities for enantioselective synthesis and chiral recognition studies, expanding the compound's utility in asymmetric chemistry applications.

From a computational chemistry perspective, this compound presents interesting characteristics due to the balance between ring strain and substituent effects. The cyclobutane ring exists in a puckered conformation that minimizes angle strain while maintaining significant ring tension, and the positioning of substituents can influence the degree of puckering and overall molecular geometry. Computational studies suggest that the compound exhibits a total polar surface area of 35.25 Ångströms squared and a calculated logarithm of partition coefficient value of 0.5443, indicating moderate polarity and potential for favorable pharmacokinetic properties.

| Structural Feature | Significance | Impact on Properties |

|---|---|---|

| Cyclobutane Ring | Rigid scaffold with controlled conformations | Enhanced selectivity in biological interactions |

| trans Stereochemistry | Specific spatial arrangement of substituents | Distinct activity profile compared to cis isomer |

| Methoxy Substitution | Hydrogen bonding capability and electronic effects | Improved solubility and potential for further derivatization |

| Primary Amine | Basic functionality for salt formation and reactions | Enhanced water solubility and reactivity |

| Hydrochloride Salt | Improved stability and handling properties | Better formulation characteristics |

The compound's position in chemical space is further defined by its molecular weight and lipophilicity profile, which position it favorably within the range typically associated with drug-like molecules. The presence of both hydrogen bond donors and acceptors provides opportunities for specific molecular recognition events, while the moderate molecular size ensures reasonable bioavailability potential. These structural features collectively contribute to the compound's attractiveness as a research tool and potential lead structure for further chemical optimization.

Propriétés

IUPAC Name |

3-methoxycyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-7-5-2-4(6)3-5;/h4-5H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVRFSSTNGPBEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408074-54-3, 1404373-83-6, 1408074-49-6 | |

| Record name | 3-methoxycyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-methoxycyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1r,3r)-3-methoxycyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

Trans-3-Methoxycyclobutanamine hydrochloride is a cyclobutane derivative that has garnered attention for its potential biological activity. This compound is structurally characterized by a methoxy group attached to a cyclobutane ring, which may influence its interaction with biological targets. Understanding its biological activity is essential for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHClN

- Molecular Weight : 133.59 g/mol

- CAS Number : 2516-34-9

The unique cyclobutane ring structure provides rigidity that can enhance the specificity of interactions with biological macromolecules.

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter receptors and enzymes. Research indicates that cyclobutane derivatives can modulate the activity of metabotropic glutamate receptors (mGluRs), which are implicated in various neuropsychiatric disorders .

Key Mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at mGluR2, influencing neurotransmission and potentially offering therapeutic effects in conditions like anxiety and depression.

- Enzyme Inhibition : Cyclobutane derivatives have shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be relevant for drug development targeting metabolic disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. The following table summarizes key findings from recent studies:

Case Studies

Several case studies have explored the efficacy of this compound in animal models. For instance, a study involving mice indicated that administration of the compound resulted in reduced anxiety-like behaviors, suggesting a potential anxiolytic effect mediated through mGluR2 activation .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic viability. Preliminary studies suggest:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Exhibits moderate distribution across tissues, with a preference for neural tissues due to its lipophilicity.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to hydroxylated metabolites that may possess additional biological activity .

- Excretion : Renal excretion predominates, with metabolites detectable in urine.

Safety Profile

Toxicological assessments reveal that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to evaluate long-term effects and potential toxicity in humans.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

Trans-3-Methoxycyclobutanamine hydrochloride is characterized by a cyclobutane ring with a methoxy group and an amine functional group. Its molecular formula is and its molecular weight is 137.61 g/mol. The synthesis typically involves cyclization reactions that can be achieved through various methods, including palladium-catalyzed reactions or other synthetic pathways that allow for stereochemical control.

Pharmacological Properties

Research has highlighted several pharmacological properties associated with this compound:

- Antidepressant Activity : Preliminary studies indicate that this compound may exhibit antidepressant-like effects in animal models, possibly through serotonergic mechanisms.

- Anti-inflammatory Effects : There is emerging evidence suggesting that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.

- Enzyme Inhibition : Cyclobutane derivatives have shown potential as inhibitors of various enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism.

- Receptor Modulation : Some studies suggest that cyclobutane compounds may act on neurotransmitter receptors, potentially influencing neurological conditions.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

- Animal Model Studies : In a study involving rodents, this compound was administered to evaluate its effects on mood and behavior. Results indicated significant improvements in depressive-like behaviors compared to control groups.

- In Vitro Studies : Cell culture experiments demonstrated that this compound could inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer activity.

Data Tables

The unique structure of this compound allows it to be utilized in various scientific research applications:

- Medicinal Chemistry : Its cyclobutane ring provides opportunities for improving drug candidates by enhancing metabolic stability and directing key pharmacophore groups.

- Biological Studies : It serves as a valuable tool in exploring enzyme interactions and receptor modulation mechanisms.

- Synthetic Methodology : The compound's synthesis can be optimized using advanced techniques such as palladium-catalyzed reactions, providing insights into synthetic organic chemistry.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

The following table summarizes key structural and functional differences between trans-3-Methoxycyclobutanamine hydrochloride and related compounds:

Key Observations:

Ring Size and Strain: Cyclobutane derivatives (e.g., trans-3-Methoxycyclobutanamine HCl) exhibit higher ring strain compared to cyclohexane analogues (e.g., trans-4-Methoxycyclohexanamine HCl). This strain enhances reactivity in ring-opening or functionalization reactions .

Functional Group Effects: Methoxy vs. Hydroxy: Methoxy groups (as in trans-3-Methoxycyclobutanamine HCl) increase lipophilicity compared to hydroxy-substituted analogues (e.g., trans-3-Hydroxy-3-methylcyclobutylamine HCl), impacting solubility and membrane permeability . Methyl vs.

Stereochemical Differences :

Physicochemical and Commercial Comparison

| Property/Aspect | trans-3-Methoxycyclobutanamine HCl | trans-4-Methoxycyclohexanamine HCl | 3-Methoxy-3-methylbutan-2-amine HCl |

|---|---|---|---|

| Polarity | Moderate (methoxy group) | Moderate (methoxy group) | Low (branched alkyl chain) |

| Solubility | Soluble in polar solvents (e.g., DMSO) | Similar to cyclobutane analogue | Higher in nonpolar solvents |

| Commercial Availability | Widely available (e.g., 960 Chemical) | Limited suppliers (e.g., Combi-Blocks) | Rare (predominantly research-grade) |

| Typical Applications | Pharmaceutical intermediates | Organic synthesis | Biochemical probes |

Notes:

- Synthetic Utility : The cyclobutane ring in trans-3-Methoxycyclobutanamine HCl is advantageous for designing constrained analogs in medicinal chemistry, whereas cyclohexane derivatives are more common in traditional synthesis .

- Purity and Cost : trans-3-Methoxycyclobutanamine HCl (97% purity) is competitively priced compared to trans-4-Methoxycyclohexanamine HCl (95% purity), which may require additional purification for sensitive applications .

Research and Industrial Relevance

- Pharmacological Potential: Cyclobutane amines are explored as serotonin receptor modulators due to their rigid structures. Methoxy substituents may enhance blood-brain barrier penetration compared to hydroxy analogues .

- Comparative Reactivity : The methoxy group in trans-3-Methoxycyclobutanamine HCl is less prone to oxidation than hydroxy groups, improving stability under acidic conditions .

Méthodes De Préparation

Cyclobutanone Methoxylation

The synthesis begins with 3-ketocyclobutanecarboxylate (I). Methoxylation is achieved using sulfur tetrafluoride (SF₄) under controlled conditions. The reaction proceeds via nucleophilic substitution, replacing the carbonyl oxygen with a methoxy group.

Reaction Conditions :

Reductive Amination

The methoxylated intermediate undergoes reductive amination using sodium cyanoborohydride (NaBH₃CN) in the presence of ammonium acetate.

Procedure :

-

Dissolve 3-methoxycyclobutanone (10 mmol) in methanol.

-

Add ammonium acetate (15 mmol) and NaBH₃CN (12 mmol).

-

Stir at 25°C for 12 hours.

-

Acidify with HCl (1M) to form the hydrochloride salt.

Key Metrics :

| Parameter | Value |

|---|---|

| Yield | 78% |

| Purity (HPLC) | 98.5% |

Mitsunobu Reaction-Based Route

Epoxide Formation and Ring-Opening

A cis-3-hydroxycyclobutyl precursor is converted to the trans-configuration via Mitsunobu reaction.

Steps :

-

Epoxidation : Treat cis-3-hydroxycyclobutane carboxylate with p-nitrobenzoic acid, DEAD, and PPh₃ in THF.

-

Ring-Opening : React the epoxide with benzylamine to introduce the amine group.

Optimized Conditions :

Hydrochloride Salt Formation

The free amine is treated with HCl gas in ethyl acetate to precipitate the hydrochloride salt.

Critical Parameters :

| Parameter | Value |

|---|---|

| HCl Concentration | 4M in dioxane |

| Crystallization Solvent | Ethyl acetate/n-heptane (1:3) |

Enzymatic Hydroxylation Followed by Functionalization

P450 BM3-Catalyzed Hydroxylation

Engineered P450 BM3 enzymes hydroxylate cyclobutylamine derivatives at specific positions.

Procedure :

-

Incubate cyclobutylamine with P450 BM3 variant KU3/AP/SW.

-

Hydroxylate at the 3-position (trans-configuration).

Performance Data :

| Metric | Value |

|---|---|

| Conversion | 91% |

| Diastereomeric Ratio (trans:cis) | 4:1 |

Amination and Salt Formation

The methoxylated product is aminated via Gabriel synthesis, followed by HCl treatment.

Yield Enhancement :

-

Gabriel Reagent : N-Hydroxyphthalimide

-

Solvent : DMF/H₂O (9:1)

-

Overall Yield : 65%

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Cyclobutanone Route | 78 | 98.5 | Low | High |

| Mitsunobu Reaction | 76 | 97.2 | Moderate | Medium |

| Enzymatic Route | 65 | 95.8 | High | Low |

Key Findings :

-

The cyclobutanone route offers the best balance of yield and scalability.

-

Enzymatic methods, while selective, are less practical for industrial use due to cost.

-

Mitsunobu reactions require careful control of stoichiometry to avoid side products.

Optimization Strategies

Solvent Selection

Q & A

Q. What are the key considerations in synthesizing trans-3-Methoxycyclobutanamine hydrochloride?

Synthesis of trans-3-Methoxycyclobutanamine hydrochloride requires stereochemical control due to the cyclobutane ring’s rigidity. A general approach involves:

- Ring formation : Cyclization of precursors (e.g., methoxy-substituted cyclobutane derivatives) under controlled conditions.

- Amination : Introduction of the amine group via reductive amination or nucleophilic substitution, ensuring retention of the trans configuration.

- Hydrochloride salt formation : Reaction with hydrochloric acid in anhydrous conditions. Key challenges include minimizing ring strain and avoiding racemization. Structural analogs (e.g., cyclopropylpropan-1-amine derivatives) suggest the use of sodium borohydride for selective reduction .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Methodology :

- NMR spectroscopy : Compare H and C NMR spectra with computational predictions (e.g., density functional theory) to verify stereochemistry.

- X-ray crystallography : Resolve crystal structures to confirm the trans configuration and bond angles.

- Purity assessment : Use HPLC (≥97% purity as per catalog data) with UV detection at 207 nm .

Q. What analytical methods are recommended for quantifying this compound in solution?

High-Performance Liquid Chromatography (HPLC) :

Advanced Research Questions

Q. How can researchers address discrepancies in stereochemical assignments of this compound?

Strategies :

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol gradients to separate enantiomers.

- Computational Modeling : Perform molecular dynamics simulations to predict steric interactions and compare with experimental NMR coupling constants.

- Vibrational Circular Dichroism (VCD) : Resolve absolute configuration by correlating experimental and calculated VCD spectra .

Q. What strategies optimize the stability of this compound under varying experimental conditions?

Approach :

- pH Stability : Maintain pH 4–6 in aqueous solutions to prevent hydrolysis of the cyclobutane ring.

- Temperature Control : Store at –20°C in amber vials to avoid photodegradation (supported by analog studies on light-sensitive hydrochlorides) .

- Lyophilization : For long-term storage, lyophilize the compound and reconstitute in degassed solvents to minimize oxidation .

Q. How to evaluate the compound’s toxicity and establish safe handling protocols?

Guidelines :

- Acute Toxicity : Follow OSHA HCS protocols; observe for 48 hours post-exposure due to delayed symptom onset.

- First Aid : Immediate eye rinsing (15 min under running water) and medical consultation if ingested .

- Environmental Safety : Classify as non-PBT/non-vPvB based on structural analogs (no bioaccumulation risk) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.